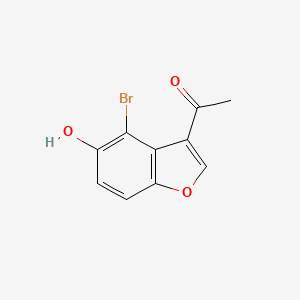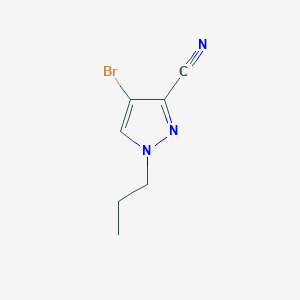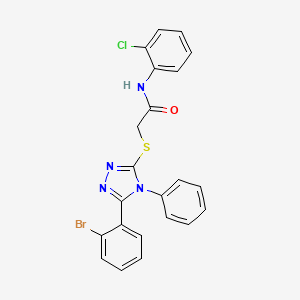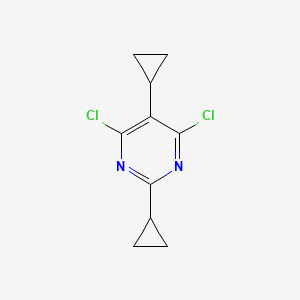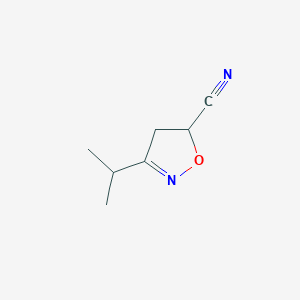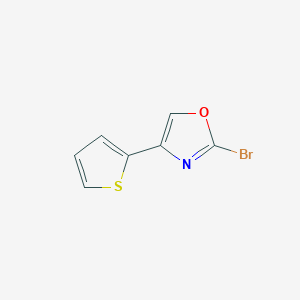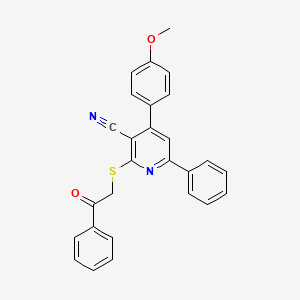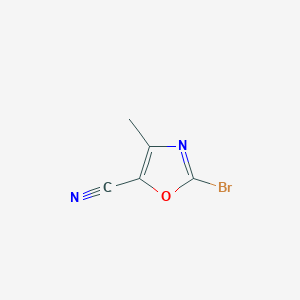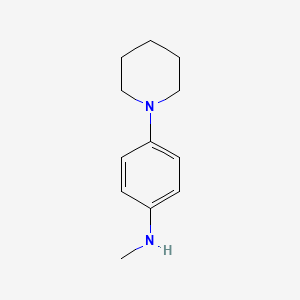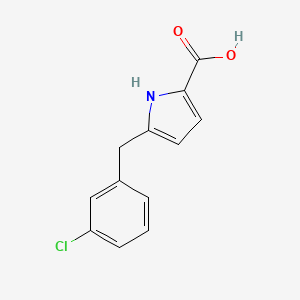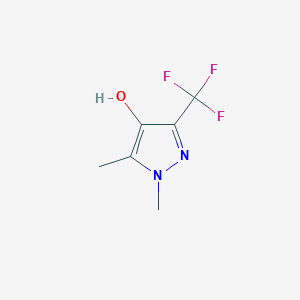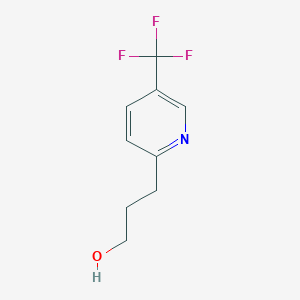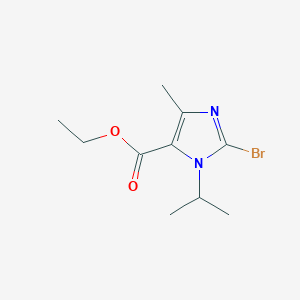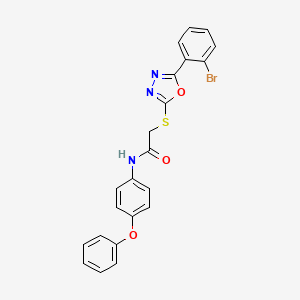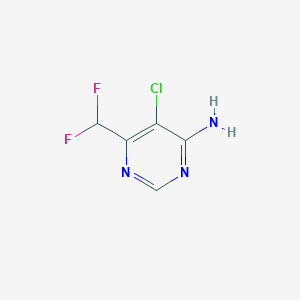
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of pyrimidifen as a template, followed by bioisosteric substitution to introduce the desired functional groups . The reaction conditions often include the use of solvents like dioxane and reagents such as trifluoromethyl sulfur compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Applications De Recherche Scientifique
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidin-4-amine involves the inhibition of mitochondrial complex I electron transport. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in target organisms . The compound’s molecular targets include specific enzymes and proteins involved in this pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflumetorim: Another pyrimidine derivative with fungicidal activity, but less effective in controlling certain fungi.
Uniqueness
5-Chloro-6-(difluoromethyl)pyrimidin-4-amine stands out due to its unique combination of a difluoromethyl group and a chlorine atom, which contribute to its high biological activity and effectiveness in various applications .
Propriétés
Formule moléculaire |
C5H4ClF2N3 |
|---|---|
Poids moléculaire |
179.55 g/mol |
Nom IUPAC |
5-chloro-6-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-2-3(4(7)8)10-1-11-5(2)9/h1,4H,(H2,9,10,11) |
Clé InChI |
CHUMXEXSQXTPFK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)N)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


